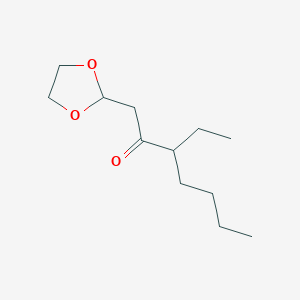

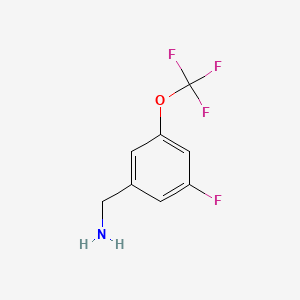

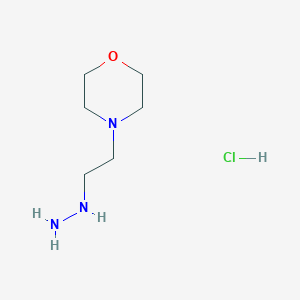

![molecular formula C8H16Cl2N2 B1456356 (1S,4S)-2-环丙基-2,5-二氮杂双环[2.2.1]庚烷二盐酸盐 CAS No. 942311-13-9](/img/structure/B1456356.png)

(1S,4S)-2-环丙基-2,5-二氮杂双环[2.2.1]庚烷二盐酸盐

描述

“(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” is a chemical compound with the CAS number 942311-13-9 . It has a molecular weight of 211.13 . The compound is used for research purposes and is not intended for human use .

Molecular Structure Analysis

The molecular formula of this compound is C8H16Cl2N2 . The SMILES notation is [H][C@@]1(C2)N(C3CC3)C[C@@]2([H])NC1.[H]Cl.[H]Cl .科学研究应用

Medicinal Chemistry

This compound serves as a rigid piperazine homologue, which is extensively used in medicinal chemistry. Its structure is beneficial for creating molecules that can interact with various biological targets. For instance, it has been utilized in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs) , which are important targets for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Pharmaceutical Research

In pharmaceutical research, the compound’s diazabicyclo heptane scaffold is non-trivial to access but highly sought after due to its potential in drug development . It can be used to create new glycopeptide antibiotics, offering a platform for the design and evaluation of novel compounds with improved antibacterial activity.

Asymmetric Catalysis

The compound can act as a precursor in the preparation of diazabicyclo heptane derivatives used as catalysts in asymmetric catalysis reactions . These reactions are crucial for producing chiral substances that have significant implications in the development of enantiomerically pure pharmaceuticals.

Organic Synthesis

In organic synthesis, this compound can be employed in the Biginelli reaction, which is a multicomponent chemical reaction used to synthesize dihydropyrimidinones (DHPMs) . DHPMs are valuable compounds with a range of pharmacological activities, including calcium channel modulation and antihypertensive effects.

Chiral Ligand Synthesis

It can be used as a starting material for the synthesis of chiral diazabicyclic ligands. These ligands are applicable in the preparation of dicopper (II) complexes, which are used in various catalytic and biochemical applications .

Heterocyclic Chemistry

The importance of nitrogen-containing heterocycles in drug discovery is underscored by the frequent use of heterocycle synthesis in pharmaceutical laboratories. This compound provides a versatile scaffold for the creation of diverse heterocyclic structures that are pivotal in the development of new therapeutic agents .

Neuropharmacology

Given its structural analogy to compounds that bind to nAChRs, this compound is of interest in neuropharmacology. It can be used to develop analogs and derivatives that may serve as lead compounds for the development of treatments for neurological disorders .

Enantioselective Synthesis

The compound has been found to catalyze reactions with moderate enantioselectivities, favoring the (S) enantiomer. This property is valuable in the enantioselective synthesis of pharmaceuticals, where the control of stereochemistry is critical for the efficacy and safety of drugs .

安全和危害

作用机制

Target of Action

The primary targets of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands .

Mode of Action

The exact mode of action of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used as a precursor in the preparation of diazabicyclo[221]heptane derivatives as catalysts . These catalysts are applicable in asymmetric catalysis reactions .

Biochemical Pathways

The specific biochemical pathways affected by (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used as an organocatalyst in biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea .

Result of Action

The molecular and cellular effects of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used in the synthesis of chiral diazabicyclic ligands .

属性

IUPAC Name |

(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2.2ClH/c1-2-7(1)10-5-6-3-8(10)4-9-6;;/h6-9H,1-5H2;2*1H/t6-,8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJAQUAJOXXJOA-GAGWNIJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3CC2CN3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2C[C@@H]3C[C@H]2CN3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

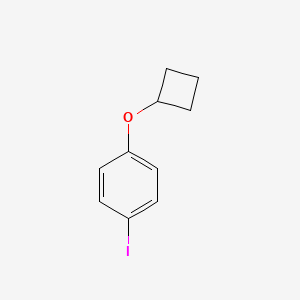

![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)

![tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1456288.png)

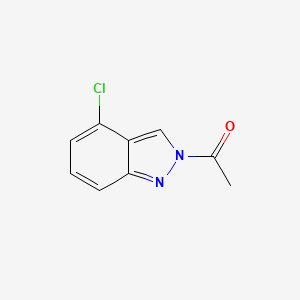

![N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1456290.png)